molecular formula C18H19N3O3S2 B2796222 N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide CAS No. 922990-91-8

N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide

Cat. No.: B2796222
CAS No.: 922990-91-8
M. Wt: 389.49
InChI Key: COJDJCCLSLSTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide typically involves the reaction of 4,7-dimethylbenzo[d]thiazole with tosylacetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and neuroprotective agent.

    Industry: It is used in the development of new materials and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammation and cancer progression. It may also interact with cellular receptors, leading to the modulation of signaling pathways that control cell growth and survival .

Comparison with Similar Compounds

N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide can be compared with other thiazole derivatives such as:

  • 4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline
  • N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide

These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide is unique due to its specific tosylacetohydrazide moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N'-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-11-4-8-14(9-5-11)26(23,24)10-15(22)20-21-18-19-16-12(2)6-7-13(3)17(16)25-18/h4-9H,10H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJDJCCLSLSTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC2=NC3=C(C=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.